molecular formula C10H16Cl2N2O B2702628 1-Piperidin-4-ylpyridin-2-one;dihydrochloride CAS No. 2361645-66-9

1-Piperidin-4-ylpyridin-2-one;dihydrochloride

Cat. No.: B2702628
CAS No.: 2361645-66-9
M. Wt: 251.15
InChI Key: GABKKGYCEHJYHO-UHFFFAOYSA-N
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Description

1-Piperidin-4-ylpyridin-2-one;dihydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its diverse biological activities and potential therapeutic applications. This compound is part of the piperidine and pyridine family, which are known for their significant roles in medicinal, synthetic, and bio-organic chemistry .

Preparation Methods

The synthesis of 1-Piperidin-4-ylpyridin-2-one;dihydrochloride involves several steps, including cyclization and reduction reactions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Chemical Reactions Analysis

1-Piperidin-4-ylpyridin-2-one;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the compound into its oxidized form using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Scientific Research Applications

1-Piperidin-4-ylpyridin-2-one;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Piperidin-4-ylpyridin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, some derivatives of this compound have been shown to inhibit serotonin reuptake, making them potential candidates for antidepressant drugs .

Comparison with Similar Compounds

1-Piperidin-4-ylpyridin-2-one;dihydrochloride can be compared with other similar compounds, such as:

    1-(pyridin-2-yl)piperidin-4-one: This compound shares a similar structure but differs in its functional groups and biological activities.

    Piperidine derivatives: These compounds have a piperidine ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity

1-Piperidin-4-ylpyridin-2-one; dihydrochloride is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in various fields.

  • IUPAC Name : 1-Piperidin-4-ylpyridin-2-one; dihydrochloride
  • Molecular Weight : 251.15 g/mol
  • Chemical Structure : The compound features a piperidine ring and a pyridine moiety, which contribute to its biological activity.

The biological effects of 1-Piperidin-4-ylpyridin-2-one; dihydrochloride are primarily mediated through its interaction with specific molecular targets. Notably, it has been shown to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For instance, some derivatives have demonstrated the ability to inhibit serotonin reuptake, indicating potential antidepressant properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxicity against various cancer cell lines. For example, a study demonstrated that derivatives of this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin .

StudyCell LineIC50 (μM)Reference
1FaDu12.5
2MDA-MB-45320

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics . The selectivity in inhibiting specific pathogens suggests that modifications to the chemical structure could enhance its efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 1-Piperidin-4-ylpyridin-2-one; dihydrochloride exhibits anti-inflammatory properties. Studies have indicated that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Cytotoxic Activity Against Cancer Cells : A series of derivatives were synthesized and tested against several cancer cell lines, including breast and lung cancer models. The results showed significant inhibition of cell proliferation, with some compounds achieving IC50 values below 20 μM .
  • Antiviral Activity : Research conducted on carbohydrate derivatives of piperidin-4-one indicated promising antiviral activity against SARS-CoV-2 and H5N1 influenza viruses. These derivatives demonstrated high selectivity in inhibiting viral replication .

Properties

IUPAC Name

1-piperidin-4-ylpyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;;/h1-3,8-9,11H,4-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABKKGYCEHJYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=CC2=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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